4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a trifluoromethyl group, and a trichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the trifluoromethyl and trichlorophenoxy groups. Common reagents used in these reactions include trifluoromethylating agents and chlorinated phenols. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the trichlorophenoxy moiety, to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trichlorophenyl)methyl radicals: These compounds share the trichlorophenyl moiety and have been studied for their photothermal conversion properties.
Trifluoromethyl ketones: These compounds contain the trifluoromethyl group and are valuable in medicinal chemistry for their unique properties.
Uniqueness
4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring, trifluoromethyl group, and trichlorophenoxy moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H8Cl3F3N4O2S |
---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
4-[(E)-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H8Cl3F3N4O2S/c16-7-3-10(17)12(11(18)4-7)26-6-9-2-1-8(27-9)5-22-25-13(15(19,20)21)23-24-14(25)28/h1-5H,6H2,(H,24,28)/b22-5+ |
InChI Key |
OGOXMFJWYDJEEE-RREIPUBJSA-N |
Isomeric SMILES |
C1=C(OC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)COC3=C(C=C(C=C3Cl)Cl)Cl |
Canonical SMILES |
C1=C(OC(=C1)C=NN2C(=NNC2=S)C(F)(F)F)COC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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